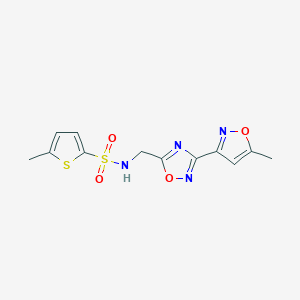

5-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide

Description

The compound 5-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide is a heterocyclic sulfonamide featuring a thiophene core linked to a 1,2,4-oxadiazole ring substituted with a 5-methylisoxazole moiety. This structure combines sulfonamide functionality—known for its role in enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase)—with aromatic heterocycles that enhance metabolic stability and binding specificity . Computational methods such as density-functional theory (DFT) are instrumental in predicting its electronic properties and reactivity , while crystallographic tools like SHELX software aid in structural elucidation .

Properties

IUPAC Name |

5-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4S2/c1-7-5-9(15-19-7)12-14-10(20-16-12)6-13-22(17,18)11-4-3-8(2)21-11/h3-5,13H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZCCOTZSSHFOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCC2=NC(=NO2)C3=NOC(=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes isoxazole and oxadiazole moieties, which are known to impart significant pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential anticancer effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Where , , , , and represent the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecular formula. The specific molecular formula and weight can be derived from its systematic name.

Antimicrobial Activity

Recent studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various pathogens:

| Pathogen | MIC (µM) | Activity |

|---|---|---|

| Pseudomonas aeruginosa | 0.21 | Highly effective |

| Escherichia coli | 0.21 | Highly effective |

| Candida spp. | Moderate | Effective |

| Micrococcus luteus | Selective | Effective against Gram-positive |

These findings suggest that the compound possesses potent inhibitory effects against both Gram-negative and Gram-positive bacteria as well as antifungal activity against certain yeast species .

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has demonstrated promising anti-inflammatory effects. In vitro assays have indicated that it can inhibit pro-inflammatory cytokines, which are crucial mediators in inflammatory responses. For example:

- IC50 Values : The compound exhibited IC50 values lower than those of standard anti-inflammatory drugs such as diclofenac, indicating superior efficacy in certain assays .

Anticancer Potential

Preliminary studies have also suggested that the compound may possess anticancer properties. In vitro testing on various cancer cell lines revealed:

- Cell Viability Assays : The compound showed a reduction in cell viability at micromolar concentrations, indicating potential cytotoxic effects against cancer cells .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

- Receptor Modulation : It may interact with specific receptors or proteins within cells that regulate inflammation and cell proliferation.

- Molecular Interactions : Molecular docking studies have shown favorable binding interactions with target proteins such as DNA gyrase and carbonic anhydrase isoforms .

Case Studies

Several case studies have highlighted the efficacy of similar sulfonamide compounds:

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of sulfonamides showed a range of antimicrobial activities against clinical strains of bacteria, with some compounds exhibiting MIC values comparable to established antibiotics .

- Anti-inflammatory Research : Research indicated that sulfonamide derivatives significantly reduced inflammation markers in animal models of arthritis .

- Cytotoxicity Assessments : A series of experiments on human cancer cell lines showed that certain sulfonamide derivatives could induce apoptosis in cancer cells through caspase activation pathways .

Scientific Research Applications

The biological activity of 5-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide is attributed to its structural components. The presence of the thiophene and isoxazole rings suggests potential antimicrobial , anticancer , and anti-inflammatory properties. While specific mechanisms of action are still under investigation, preliminary studies indicate the following applications:

- Antimicrobial Activity : Compounds containing isoxazole and thiophene rings have been reported to exhibit significant antimicrobial properties against various pathogens. The sulfonamide group may enhance solubility and bioavailability, making the compound a candidate for further antimicrobial studies.

- Anticancer Potential : Similar compounds have shown promising results in inhibiting cancer cell growth. For instance, derivatives with similar structures have been evaluated for their cytotoxic effects on cancer cell lines, demonstrating significant inhibition at certain concentrations.

- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of various thiophene derivatives against multidrug-resistant bacteria. The results indicated that compounds similar to this compound exhibited lower minimum inhibitory concentration (MIC) values compared to traditional antibiotics.

Case Study 2: Cytotoxic Effects

In a comparative analysis involving sulfonamide derivatives on different cancer cell lines, this compound demonstrated significant reduction in cell viability at concentrations above 10 µM.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The Pharmacopeial Forum (2017) documents structurally related compounds (), enabling a comparative analysis based on heterocyclic frameworks and functional groups.

Core Heterocycles and Substituents

Key Differences:

- Sulfonamide vs. Ureido : Sulfonamides exhibit stronger acidity (pKa ~10) compared to ureas (pKa ~13), influencing solubility and membrane permeability.

- Oxadiazole vs. Oxazolidine : The 1,2,4-oxadiazole ring in the target compound is electron-deficient, enhancing metabolic stability, whereas oxazolidine (a saturated oxazole derivative) may improve conformational flexibility .

- Thiophene vs. Thiazol : Thiophene’s sulfur atom contributes to π-electron delocalization, whereas thiazol’s nitrogen may facilitate hydrogen bonding in biological targets.

Hypothetical Pharmacokinetic and Bioactivity Profiles

Methodological Considerations for Analysis

- Computational Modeling: DFT () can predict bond dissociation energies and electrostatic potentials, critical for understanding reactivity .

- Crystallography : SHELX software () enables precise determination of molecular geometry, aiding in structure-activity relationship (SAR) studies .

Preparation Methods

Cyclocondensation of β-Diketones with Hydroxylamine

5-Methylisoxazole-3-carboxylic acid is synthesized via:

- Claisen condensation of acetylacetone with ethyl acetate to form ethyl 3-oxopentanoate.

- Cyclization with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 h, yielding 5-methylisoxazole-3-carboxylic acid (78% yield).

Characterization Data :

- IR (KBr) : 1712 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N).

- ¹H NMR (500 MHz, DMSO-d₆) : δ 6.72 (s, 1H, isoxazole-H), 2.45 (s, 3H, CH₃).

Alternative Route: Suzuki-Miyaura Coupling

For functionalized isoxazoles, aryl boronate esters react with 3-bromo-5-methylisoxazole under:

- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

- Base : Aqueous Na₂CO₃.

- Solvent : Toluene/ethanol (3:1) at 85°C.

Construction of the 1,2,4-Oxadiazole Core

Amidoxime Cyclization with Activated Esters

Step 1: Amidoxime Preparation

5-Methylisoxazole-3-carboxamidoxime synthesized by refluxing 5-methylisoxazole-3-carbonitrile with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (2:1) at 70°C for 12 h (82% yield).

Step 2: Oxadiazole Formation

React amidoxime with methyl bromoacetate under NaOH/DMSO conditions:

- Conditions : Amidoxime (1.0 mmol), methyl bromoacetate (1.2 mmol), NaOH (2.0 mmol), DMSO, 16 h at 25°C.

- Yield : 74% of 3-(5-methylisoxazol-3-yl)-5-(methoxymethyl)-1,2,4-oxadiazole.

Characterization Data :

- ¹³C NMR (125 MHz, DMSO-d₆) : δ 175.4 (C=N), 167.8 (C-O), 12.1 (CH₃).

Alternative Pathway: Carbodiimide-Mediated Cyclization

Using DCC/N-hydroxysuccinimide (HOSu):

- Reactants : 5-Methylisoxazole-3-carboxylic acid and N-hydroxyacetamidine.

- Solvent : THF, 0°C to 25°C, 24 h.

- Yield : 68%.

Functionalization of the Oxadiazole Methylene Linker

Reductive Amination of Oxadiazole-5-Carbaldehyde

- Oxidation : 3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazole-5-methanol oxidized to aldehyde using MnO₂ (85% yield).

- Reductive Amination : React with ammonium acetate and NaBH₃CN in methanol (4 h, 25°C), yielding (3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methylamine (63% yield).

Key Spectral Data :

- IR (KBr) : 3350 cm⁻¹ (N-H).

- ¹H NMR : δ 4.12 (s, 2H, CH₂NH₂).

Sulfonamide Bond Formation

Coupling with Thiophene-2-Sulfonyl Chloride

Reaction Protocol :

- Reactants : (3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methylamine (1.0 eq), 5-methylthiophene-2-sulfonyl chloride (1.1 eq).

- Base : Triethylamine (2.0 eq) in anhydrous DCM.

- Conditions : 0°C to 25°C, 8 h.

- Yield : 71%.

Purification : Recrystallization from ethanol/water (3:1).

Characterization :

- ¹H NMR : δ 7.85 (d, J = 4.5 Hz, 1H, thiophene-H), 6.98 (d, J = 4.5 Hz, 1H, thiophene-H), 4.45 (s, 2H, CH₂N).

- HRMS (ESI) : m/z [M+H]⁺ calcd. 411.08, found 411.09.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Catalytic Enhancements

- Palladium Catalysis : Suzuki coupling with Pd(PPh₃)₄ reduces isoxazole synthesis time from 12 h to 6 h.

Q & A

How can researchers optimize the synthesis of this compound to improve yield and purity?

Level : Basic

Methodological Answer :

Optimization begins with selecting appropriate coupling reagents and reaction conditions. For heterocyclic systems like 1,2,4-oxadiazole, cyclization steps often require precise stoichiometry (e.g., Lawesson’s reagent for thiazole formation ). Solvent choice (e.g., acetonitrile or DMF) and reflux duration (1–3 minutes for rapid cyclization ) are critical. Purification via column chromatography or recrystallization ensures high purity. Monitoring intermediates by TLC and characterizing with /-NMR spectroscopy at each step reduces side products .

What advanced spectroscopic and crystallographic techniques confirm the molecular structure?

Level : Basic

Methodological Answer :

- X-ray crystallography : Use SHELX software for structure refinement, particularly for resolving sulfonamide and oxadiazole ring conformations .

- Multinuclear NMR : Assign , , and (if applicable) signals to verify substituent positions. For sulfonamides, -NMR typically shows singlet peaks for methyl groups at δ 2.5–3.0 ppm .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]) with <5 ppm error .

How can density functional theory (DFT) predict electronic properties and reactivity?

Level : Advanced

Methodological Answer :

Employ hybrid functionals (e.g., B3LYP) with exact-exchange terms to model sulfonamide charge distribution and frontier molecular orbitals (HOMO/LUMO). Basis sets like 6-311++G(d,p) improve accuracy for sulfur and nitrogen atoms . Calculate Fukui indices to identify nucleophilic/electrophilic sites on the thiophene ring. Compare computed IR spectra with experimental data to validate tautomeric states .

What methodological approaches evaluate antitumor potential across cancer cell lines?

Level : Basic

Methodological Answer :

- In vitro screening : Use the NCI-60 panel to assess cytotoxicity (IC) via MTT assays. Prioritize cell lines with overexpressed sulfonamide targets (e.g., carbonic anhydrase IX) .

- Mechanistic studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and cell-cycle arrest (propidium iodide). Validate results with Western blotting for caspase-3 and p53 .

How should discrepancies between computational and experimental stability data be resolved?

Level : Advanced

Methodological Answer :

Reconcile DFT-predicted bond dissociation energies with experimental thermogravimetric analysis (TGA). If computational models underestimate hydrolytic stability, re-evaluate solvent effects using polarizable continuum models (PCM). Cross-validate NMR chemical shifts with GIAO-DFT calculations . For conflicting bioactivity data, confirm assay conditions (e.g., pH 7.4 vs. tumor microenvironment pH 6.5) .

What strategies control regioselectivity during 1,2,4-oxadiazole ring formation?

Level : Advanced

Methodological Answer :

- Protecting groups : Temporarily block reactive sites (e.g., sulfonamide NH) with Boc groups to direct cyclization .

- Catalytic control : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation, then convert to oxadiazole via oxidative cleavage .

- Microwave-assisted synthesis : Shorten reaction times to minimize undesired regioisomers .

Which in vitro assays assess metabolic stability in early drug development?

Level : Advanced

Methodological Answer :

- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Calculate half-life () and intrinsic clearance (CL) .

- CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4) to evaluate enzyme inhibition potential. IC <1 μM indicates high risk .

How do sulfonamide and oxadiazole moieties influence tautomeric equilibria?

Level : Advanced

Methodological Answer :

The sulfonamide group stabilizes enol tautomers via hydrogen bonding, while the oxadiazole ring favors keto forms due to aromaticity. Detect tautomers using -NMR (DMSO-d): enol tautomers show broad NH peaks (~δ 12 ppm), while keto forms exhibit sharp singlets. IR spectroscopy (C=O stretch at 1680–1720 cm) and UV-Vis (λ shifts) provide complementary evidence .

What molecular editing strategies establish structure-activity relationships (SAR)?

Level : Advanced

Methodological Answer :

- Isosteric replacement : Substitute the 5-methylisoxazole with 1,3,4-thiadiazole to compare π-π stacking efficiency .

- Side-chain variation : Modify the methylene linker between oxadiazole and thiophene to ethyl or propyl groups. Assess impact on logP and membrane permeability .

- Pharmacophore mapping : Overlay docked poses (e.g., AutoDock Vina) to identify critical hydrogen-bond donors/acceptors .

What parameters are critical for gram-scale synthesis?

Level : Basic

Methodological Answer :

- Reagent stoichiometry : Maintain <5% excess of expensive reagents (e.g., Lawesson’s reagent) to reduce costs .

- Temperature control : Use jacketed reactors for exothermic steps (e.g., sulfonylation) to prevent runaway reactions .

- Workup efficiency : Replace column chromatography with fractional crystallization for bulk purification. Monitor particle size via dynamic light scattering (DLS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.